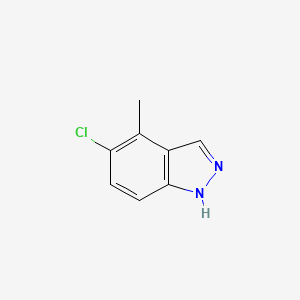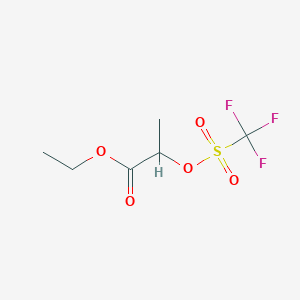![molecular formula C21H15ClN2OS B12273446 6-(4-Chlorophenyl)-2-[(3-oxo-3-phenylpropyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B12273446.png)
6-(4-Chlorophenyl)-2-[(3-oxo-3-phenylpropyl)sulfanyl]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Chlorophenyl)-2-[(3-oxo-3-phenylpropyl)sulfanyl]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring, a chlorophenyl group, and a phenylpropylsulfanyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2-[(3-oxo-3-phenylpropyl)sulfanyl]pyridine-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the chlorophenyl group and the phenylpropylsulfanyl moiety. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and nitriles. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Chlorophenyl)-2-[(3-oxo-3-phenylpropyl)sulfanyl]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
6-(4-Chlorophenyl)-2-[(3-oxo-3-phenylpropyl)sulfanyl]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(4-Chlorophenyl)-2-[(3-oxo-3-phenylpropyl)sulfanyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(4-Chlorophenyl)-2-[(3-oxo-3-phenylpropyl)sulfanyl]pyridine-3-carbonitrile can be compared with other compounds that have similar structural features, such as:
- 6-(4-Chlorophenyl)-2-[(3-oxo-3-phenylpropyl)sulfanyl]pyridine-3-carboxamide
- 6-(4-Chlorophenyl)-2-[(3-oxo-3-phenylpropyl)sulfanyl]pyridine-3-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C21H15ClN2OS |
|---|---|
Poids moléculaire |
378.9 g/mol |
Nom IUPAC |
6-(4-chlorophenyl)-2-(3-oxo-3-phenylpropyl)sulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C21H15ClN2OS/c22-18-9-6-15(7-10-18)19-11-8-17(14-23)21(24-19)26-13-12-20(25)16-4-2-1-3-5-16/h1-11H,12-13H2 |
Clé InChI |
GRSNYWZREAVXNH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CCSC2=C(C=CC(=N2)C3=CC=C(C=C3)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Morpholino[1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-3-piperidyl]methanone](/img/structure/B12273374.png)
![2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B12273378.png)

![(2S,3S,4aR,8aR)-2,3-bis[2-(diphenylphosphanyl)phenyl]-1,4-dimethyl-decahydroquinoxaline](/img/structure/B12273388.png)
![3-(2-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide](/img/structure/B12273391.png)
![2,6-diisopropyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole](/img/structure/B12273396.png)
![6-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine](/img/structure/B12273397.png)


![7-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B12273414.png)


![(1S,4R)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B12273442.png)
